L-Sorbitol

Vue d'ensemble

Description

L-Glucitol, also known as Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by reduction of glucose, changing the converted aldehyde group (−CHO) to a primary alcohol group (−CH2OH) . It is primarily used as a sweetener and sugar substitute .

Synthesis Analysis

L-Glucitol can be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . The hydrogen atom on NADH is transferred to the electrophilic aldehyde carbon atom; electrons on the aldehyde carbon-oxygen double bond are transferred to the oxygen that abstracts the proton on tyrosine side chain to form the hydroxyl group .

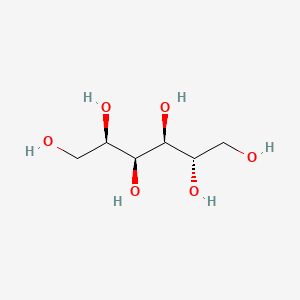

Molecular Structure Analysis

The systematic IUPAC name for L-Glucitol is (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol . Its chemical formula is C6H14O6 .

Chemical Reactions Analysis

L-Glucitol can be used as a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone . It is also recognized as an important component of biologically relevant compounds and precursors of certain pharmaceutical drug molecules .

Physical And Chemical Properties Analysis

L-Glucitol is a white crystalline powder . It has a melting point of 94–96 °C and is soluble in water . Its molar mass is 182.17 g/mol .

Applications De Recherche Scientifique

Agriculture : Amélioration de la tolérance au sel dans les cultures

L-Sorbitol a été étudié pour son potentiel à améliorer la tolérance au sel dans les cultures comme le colza (Brassica napus L.). Des recherches indiquent que le calcium chélaté par le sorbitol peut augmenter la biomasse, améliorer la teneur en sucres solubles et réduire les marqueurs de stress comme le malondialdéhyde dans les plantes en conditions salines . Cette application pourrait être cruciale en agriculture, en particulier dans les zones à sols salins.

Horticulture : Promotion de la croissance de l’arachide

En horticulture, les applications foliaires de calcium organique chélaté par le sorbitol ont montré qu’elles favorisaient la croissance de l’arachide (Arachis hypogaea L.). Ce traitement améliore l’absorption du calcium, améliore le métabolisme du carbone et de l’azote et affecte positivement la structure de la communauté bactérienne de la phyllosphère . De telles applications peuvent conduire à de meilleurs rendements et à une meilleure qualité des cultures.

Biotechnologie : Production enzymatique de L-hexoses

This compound sert de précurseur dans la production enzymatique de L-hexoses, qui sont précieux dans l’industrie pharmaceutique. La stratégie d’Izumoring utilise le sorbitol dans le processus de bioconversion pour produire des sucres rares qui sont des composants de composés biologiquement pertinents .

Industrie pharmaceutique : Synthèse de médicaments

This compound est utilisé dans la synthèse de médicaments pharmaceutiques en raison de son rôle de molécule précurseur. Il est impliqué dans la production de diverses molécules bioactives et de médicaments, contribuant de manière significative à l’industrie pharmaceutique .

Technologie alimentaire : Substitut du sucre

En tant qu’alcool de sucre, this compound est utilisé comme édulcorant non nutritif dans divers produits alimentaires. Il offre une alternative moins calorique au sucre et est utilisé dans les aliments et les boissons sans sucre et diététiques .

Science des matériaux : Production de polyuréthane

This compound est appliqué dans la production de polyuréthane, un matériau polyvalent utilisé dans diverses industries. Le sorbitol peut être dérivé de la biomasse cellulosique, ce qui en fait une matière première durable pour la production de polyuréthane et d’autres matériaux .

Science de l’environnement : Amélioration de la qualité des sols

L’application de composés chélatés par le sorbitol peut améliorer les propriétés des sols et atténuer les facteurs de stress environnementaux comme la salinité. Cela peut conduire à une fertilité et à une qualité accrues des sols, ce qui profite à l’équilibre écologique et à la durabilité .

Mécanisme D'action

Target of Action

L-Sorbitol, also known as L-Glucitol, primarily targets the large intestine . It is used as a laxative to relieve constipation and also as a urologic irrigating fluid .

Mode of Action

This compound exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements . This osmotic effect increases the volume of the stool, which stimulates the contraction of the intestinal muscles and promotes bowel movement.

Biochemical Pathways

This compound is part of the polyol pathway, a two-step metabolic process that converts glucose to fructose . In the first step, glucose is reduced to sorbitol, and in the second step, sorbitol is oxidized to fructose . This pathway is thought to play a prominent role in explaining the pathogenesis of complications in patients with end-stage diabetes .

Pharmacokinetics

The absorption of this compound, when administered orally or rectally, is poor . It is primarily metabolized in the liver to fructose . The onset of action, when administered rectally, is between 0.25 to 1 hour .

Result of Action

The primary result of this compound’s action is the relief of constipation. By drawing water into the large intestine, it softens the stool and stimulates bowel movements . This can provide relief from constipation and help maintain regular bowel movements.

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the presence of salt stress, the expression of genes encoding transport proteins involved in phloem loading with sorbitol and sucrose is differentially regulated . This results in an increased sorbitol-to-sucrose ratio within the phloem sap, suggesting that environmental stress can influence the action and efficacy of this compound .

Orientations Futures

L-Hexoses, including L-Glucitol, have garnered attention because of their potential applications in the pharmaceutical industry . They are considered rare sugars, as they rarely occur in nature and are thus very expensive . Recent studies have focused on the enzymatic production of various L-hexoses . This could potentially accelerate biotechnology and biomedicine developments .

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042096 | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6706-59-8 | |

| Record name | L-Sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-Glucitol?

A1: L-Glucitol has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol.

Q2: Is there any spectroscopic data available for L-Glucitol identification?

A2: Yes, researchers utilized HPLC analysis, infrared spectroscopy, optical rotation, and melting point measurements to identify L-Sorbitol produced from L-Fructose. []

Q3: Are there any structural features of L-Glucitol impacting enzyme activity?

A3: Research suggests that the C-6 atom of L-Glucitol plays a crucial role in the selectivity of the sorbitol permease. []

Q4: Can L-Glucitol be used as a substrate for enzyme-catalyzed reactions?

A4: Yes, L-Glucitol serves as a substrate for the enzyme sorbitol dehydrogenase, which catalyzes its oxidation to D-fructose. [, ] This reaction is reversible and NADH-dependent. []

Q5: Is the conversion of L-Glucitol to D-Sorbose stereospecific?

A5: Yes, the bacterium Stenotrophomonas maltophilia Ac can convert L-Glucitol to D-sorbose through a specific metabolic pathway. []

Q6: Are there alternative methods for D-sorbose production from L-Glucitol?

A6: Yes, researchers have explored using an L-glucitol oxidizing dehydrogenase from Bradyrhizobium japonicum USDA 110 for D-sorbose production, employing enzymatic or electrochemical cofactor regeneration. [, ]

Q7: Can L-Glucitol be used in the production of other valuable compounds?

A7: Studies show that Gluconobacter spp. can produce various metabolites from L-Glucitol, contributing to the research on L-ascorbic acid production. []

Q8: Does L-Glucitol have any inhibitory effects on enzymes?

A8: L-Glucitol has been identified as a good inhibitor of the enzyme D-glucose 6-phosphate-1L-myoinositiol 1-phosphate cyclase. []

Q9: Is L-Glucitol metabolized differently compared to other polyols?

A9: Research indicates that sheep liver sorbitol dehydrogenase exhibits different kinetic constants for L-Glucitol compared to other polyol substrates, suggesting variations in its metabolism. [, ]

Q10: Are there specific transporters involved in L-Glucitol uptake and efflux?

A10: Yes, a sorbitol permease has been identified in rabbit papillary cells (PAP-HT25), responsible for the efflux of sorbitol in response to changes in osmolality. []

Q11: Can L-Glucitol be utilized in fermentation processes?

A11: Research shows that L-Glucitol can be used as a carbon source for the production of dihydroxyacetone (DHA) by marine bacteria, highlighting its potential in bioconversion processes. []

Q12: Does L-Glucitol impact the production of secondary metabolites in plant cell cultures?

A12: Studies demonstrate that sorbitol treatments can influence the production of phenolic compounds and terpenoids in Ocimum basilicum L. cell suspension cultures, indicating its potential in plant biotechnology applications. []

Q13: Can L-Glucitol be used in the development of enantioselective systems?

A13: Research highlights the use of this compound as a template in the synthesis of homochiral helical cages, which exhibit enantioselective binding properties, showcasing its potential in supramolecular chemistry and chiral recognition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)